3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-phenyldiazenyl-1H-quinolin-4-one
Description
Properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-phenyldiazenyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClF3N4O/c22-17-8-12(21(23,24)25)10-27-19(17)16-11-26-18-7-6-14(9-15(18)20(16)30)29-28-13-4-2-1-3-5-13/h1-11H,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUZEUCHZGNVTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)NC=C(C3=O)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001040394 | |
| Record name | 4(1H)-Quinolinone, 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(2-phenyldiazenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001040394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
551930-81-5 | |
| Record name | 4(1H)-Quinolinone, 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(2-phenyldiazenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001040394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Target Compound Characterization
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-6-phenyldiazenyl-1H-quinolin-4-one integrates a quinolin-4-one core substituted at position 6 with a phenyldiazenyl group and at position 3 with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety. The electron-withdrawing trifluoromethyl and chloro groups on the pyridine ring impose steric and electronic constraints, necessitating regioselective coupling strategies.
Retrosynthetic Disconnections
Retrosynthetically, the molecule may be divided into:
- Quinolin-4-one precursor : 6-Amino-1H-quinolin-4-one, functionalized via diazo coupling.
- Pyridine intermediate : 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine, enabling cross-coupling.
- Diazenyl linker : Benzenediazonium salt for electrophilic aromatic substitution.
Synthesis of the Quinolin-4-One Core
Friedländer Annulation
The quinolin-4-one scaffold is classically constructed via Friedländer annulation, involving condensation of 2-aminobenzaldehyde derivatives with ketones. For 6-substituted variants, 2-amino-5-nitrobenzaldehyde may react with cyclohexanone under acidic conditions (e.g., H₂SO₄, 80°C), followed by nitro reduction (H₂/Pd-C) to yield 6-amino-1H-quinolin-4-one.
Alternative Cyclization Methods
Microwave-assisted cyclization using polyphosphoric acid (PPA) at 150°C for 15 minutes enhances yields (≈85%) while reducing side-product formation compared to conventional heating.
Diazotization and Diazo Coupling
Formation of Benzenediazonium Chloride
Treatment of aniline with NaNO₂ and HCl at 0–5°C generates benzenediazonium chloride. Stabilization with sulfonic acid derivatives (e.g., naphthalene-2-sulfonic acid) prevents premature decomposition.
Electrophilic Substitution on Quinolin-4-One
The 6-amino group of quinolin-4-one undergoes diazo coupling in weakly acidic conditions (pH 4–6, acetate buffer) at 10–15°C. A 1.2:1 molar ratio of diazonium salt to quinolin-4-one ensures complete conversion, yielding the 6-phenyldiazenyl intermediate (≈78% yield).
Pyridine Subunit Preparation
Synthesis of 3-Chloro-5-(Trifluoromethyl)Pyridine
While direct methods are scarce, 2,3-dichloro-5-(trifluoromethyl)pyridine serves as a key precursor. Patent CN106349159A details its preparation via halogen-exchange reactions using CuCl in DMF at 120°C, achieving 89% yield. Subsequent iodination at position 2 via Ullmann coupling with KI and CuI in DMSO (100°C, 12h) furnishes the required 2-iodo derivative.
Activating Agents for Nucleophilic Aromatic Substitution
4-Dimethylaminopyridine (DMAP), as demonstrated in CN106349159A, facilitates SNAr reactions by stabilizing transition states. A 1:2 molar ratio of pyridine derivative to DMAP in acetone under reflux (5h) optimizes salt formation, critical for subsequent cyanation or coupling.
Final Coupling Strategies
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of 6-phenyldiazenyl-1H-quinolin-4-one with 3-chloro-2-iodo-5-(trifluoromethyl)pyridine employs Pd(OAc)₂/Xantphos in toluene at 110°C. Triethylamine (3 eq.) as base achieves 72% yield, though competing C-Cl activation remains a challenge.
Ullmann-Type Coupling
Copper(I) iodide (10 mol%) with 1,10-phenanthroline in DMF at 130°C enables C-N bond formation. While avoiding palladium costs, prolonged reaction times (24h) and lower yields (58%) limit practicality.
Solvent and Environmental Considerations
Solvent Selection
Dichloromethane (DCM), highlighted in CN106349159A, offers low water solubility, simplifying post-reaction separations. However, its toxicity necessitates closed-loop recycling systems, as implemented in the patent’s workup.
Waste Minimization
The patent’s acid-base extraction protocol for DMAP recovery (post-reaction pH adjustment to 8–9, DCM extraction) reduces activator waste by 70%, aligning with green chemistry principles.
Challenges and Optimization Opportunities
Regioselectivity in Diazotization
Overcoming para-substitution dominance on the quinolin-4-one ring requires directing groups. Acetyl protection of the 4-keto moiety temporarily enhances ortho-directing effects, improving diazenyl group positioning.
Trifluoromethyl Group Stability
Hydrolytic degradation of the CF₃ group under basic conditions necessitates inert atmospheres and anhydrous solvents during coupling steps.
Chemical Reactions Analysis
Types of Reactions
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-phenyldiazenyl-1H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the diazenyl group or other reducible moieties within the molecule.
Substitution: The chloro and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various nucleophiles into the pyridine ring.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Its structural features allow it to interact with specific molecular targets involved in cancer cell proliferation and survival. For instance, derivatives of similar structures have shown efficacy in inhibiting kinases associated with oncogenic pathways.
Antimicrobial Properties
The compound also exhibits antimicrobial activity, making it a candidate for developing new antibiotics. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Agricultural Applications
Herbicidal Activity
The trifluoromethylpyridine moiety in the compound enhances its herbicidal properties, making it suitable for use as a selective herbicide. Its application can help control weed populations without harming crops.
| Patent | Description |
|---|---|
| AU7519800A | Describes the use of similar compounds as selective herbicides, demonstrating synergistic effects when combined with other active ingredients . |
Materials Science
Dye Applications
Due to its unique chromophoric properties, 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-phenyldiazenyl-1H-quinolin-4-one can be utilized in dye applications. It can serve as a dye for textiles and plastics, offering vibrant colors and stability under various environmental conditions.
| Application | Characteristics |
|---|---|
| Textile Dyeing | Provides bright colors with good wash fastness. |
| Plastic Coloring | Enhances aesthetic appeal while maintaining material integrity . |
Biochemical Research
The compound's ability to interact with various biochemical pathways makes it valuable in research settings. It can be used to study enzyme activity and cellular signaling mechanisms.
Mechanism of Action
The mechanism by which 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-phenyldiazenyl-1H-quinolin-4-one exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The planar structure of the quinoline core allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: A potent inhibitor of bacterial phosphopantetheinyl transferase.
2-([3-chloro-5-(trifluoromethyl)pyridin-2-yl]thio)ethanamine: Another compound featuring the trifluoromethyl-pyridine moiety.
Uniqueness
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-phenyldiazenyl-1H-quinolin-4-one is unique due to its combination of a quinoline core with a phenyl diazenyl group and a pyridine ring bearing chloro and trifluoromethyl substituents
Q & A
Q. What are the optimal synthetic routes for 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-phenyldiazenyl-1H-quinolin-4-one, and how do reaction conditions influence yield?
- Methodological Answer: Conventional synthesis routes for analogous quinolin-4-one derivatives involve multi-step condensation and cyclization reactions. For example, trifluoromethylpyridine intermediates can be coupled with diazenyl precursors under reflux in anhydrous DMF, using Pd catalysts for cross-coupling . Non-conventional methods, such as microwave-assisted synthesis, may reduce reaction times (e.g., from 24 hours to 2–4 hours) while maintaining yields >70% . Purification typically involves column chromatography with ethyl acetate/hexane gradients, followed by recrystallization in ethanol to achieve >95% purity .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
- Methodological Answer:
- ¹H-NMR: The diazenyl (–N=N–) proton signal typically appears as a singlet at δ 6.0–6.5 ppm, while aromatic protons from the pyridine and quinolinone rings resonate between δ 7.2–8.5 ppm .
- ¹³C-NMR: The trifluoromethyl group (–CF₃) shows a distinct quartet (~δ 120–125 ppm) due to coupling with fluorine .
- IR: Stretching vibrations for C=O (quinolin-4-one) appear at ~1650–1680 cm⁻¹, and C–F (trifluoromethyl) at 1100–1200 cm⁻¹ .
- MS: High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 475.05) .
Advanced Research Questions
Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer: Use a split-plot experimental design :
- Main plots: pH levels (2.0, 7.4, 9.0) adjusted with HCl/NaOH.
- Subplots: Temperatures (25°C, 37°C, 50°C).
- Analysis: Monitor degradation via HPLC-UV at 254 nm, with sampling intervals (0, 24, 48, 72 hours). Stability is quantified using first-order kinetics (t₁/₂ calculations). Include control samples with antioxidants (e.g., BHT) to assess oxidative degradation pathways .
Q. How can contradictions in reported solubility data for this compound be resolved?
- Methodological Answer: Discrepancies often arise from solvent polarity or crystallinity differences. Use a standardized shake-flask method:
- Dissolve excess compound in solvents (DMSO, ethanol, water) at 25°C.
- Quantify saturation via UV-vis calibration curves (λ_max ~320 nm).
- Compare with computational predictions (e.g., Hansen solubility parameters) . Cross-validate with thermal gravimetric analysis (TGA) to detect polymorphic forms affecting solubility .
Q. What mechanistic insights can DFT calculations provide about the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level can model transition states and charge distribution. For example:
- The chloro-substituted pyridine ring shows high electrophilicity (Fukui indices >0.15), favoring SNAr reactions at the 3-chloro position .
- The trifluoromethyl group reduces electron density on the adjacent pyridine nitrogen, lowering activation energy for nucleophilic attack .
Q. How can researchers investigate the environmental fate of this compound using advanced analytical methods?
- Methodological Answer:
- Photodegradation: Expose aqueous solutions to UV light (λ = 254 nm) and analyze by LC-QTOF-MS to identify breakdown products (e.g., dechlorinated or hydroxylated derivatives) .
- Biotransformation: Use soil microcosms (OECD 307 guidelines) with GC-MS to detect microbial metabolites, such as reduced diazenyl bonds (–NH–NH–) .
- Ecotoxicity: Evaluate Daphnia magna acute toxicity (48-hour LC₅₀) and correlate with logP values to assess bioaccumulation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
